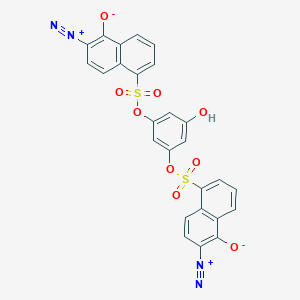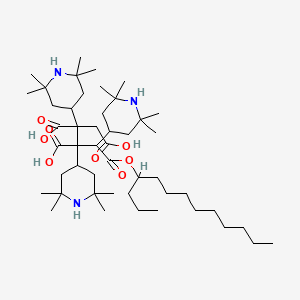
1,2,3-Tris(2,2,6,6-tetramethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Tris(2,2,6,6-tetramethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate is a complex organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of multiple piperidyl groups and a long tridecyl chain, making it a versatile molecule in both synthetic and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tris(2,2,6,6-tetramethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate typically involves the esterification of 1,2,3,4-butanetetracarboxylic acid with 2,2,6,6-tetramethyl-4-piperidinol . The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process and achieve high yields.
Industrial Production Methods
Industrial production of this compound may employ continuous-flow processes to enhance efficiency and yield. For instance, the use of micro fixed-bed reactors packed with catalysts such as 5% Pt/C can significantly improve the reaction rate and product purity . The optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Tris(2,2,6,6-tetramethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The piperidyl groups can be oxidized using reagents like iodobenzene diacetate.
Reduction: The compound can be reduced under hydrogenation conditions in the presence of catalysts.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and reducing agents such as hydrogen gas in the presence of platinum catalysts . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the piperidyl groups can lead to the formation of corresponding N-oxides, while reduction can yield fully hydrogenated derivatives.
Scientific Research Applications
1,2,3-Tris(2,2,6,6-tetramethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to enhance the durability of plastics under UV exposure.
Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Mechanism of Action
The mechanism by which 1,2,3-Tris(2,2,6,6-tetramethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate exerts its effects is primarily through its ability to stabilize free radicals. The piperidyl groups can donate electrons to neutralize reactive oxygen species, thereby protecting materials and biological systems from oxidative damage . This compound interacts with molecular targets involved in oxidative stress pathways, contributing to its protective effects.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine 1-Oxyl (TEMPO): A stable free radical used in oxidation reactions.
N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA): Another compound with piperidyl groups used in polymer stabilization.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese (III): Used as a catalyst in various organic reactions.
Uniqueness
1,2,3-Tris(2,2,6,6-tetramethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate is unique due to its combination of multiple piperidyl groups and a long tridecyl chain, which imparts exceptional stability and versatility. This structural uniqueness allows it to function effectively in diverse applications, from polymer stabilization to potential therapeutic uses.
Properties
CAS No. |
84696-71-9 |
|---|---|
Molecular Formula |
C48H87N3O8 |
Molecular Weight |
834.2 g/mol |
IUPAC Name |
5-oxo-2,3,4-tris(2,2,6,6-tetramethylpiperidin-4-yl)-5-tridecan-4-yloxypentane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C48H87N3O8/c1-15-17-18-19-20-21-22-24-35(23-16-2)59-38(54)37(32-25-41(3,4)49-42(5,6)26-32)48(40(57)58,34-29-45(11,12)51-46(13,14)30-34)47(39(55)56,31-36(52)53)33-27-43(7,8)50-44(9,10)28-33/h32-35,37,49-51H,15-31H2,1-14H3,(H,52,53)(H,55,56)(H,57,58) |
InChI Key |
GAHIGLYNXRPURS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCC)OC(=O)C(C1CC(NC(C1)(C)C)(C)C)C(C2CC(NC(C2)(C)C)(C)C)(C(=O)O)C(CC(=O)O)(C3CC(NC(C3)(C)C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


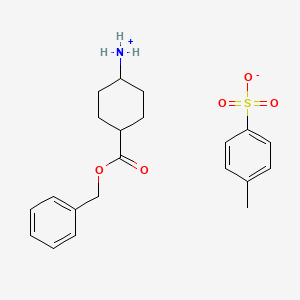
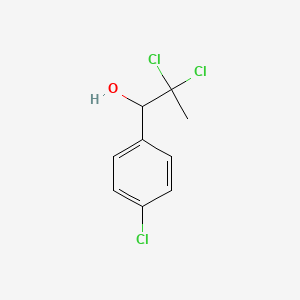
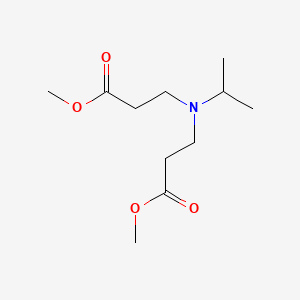
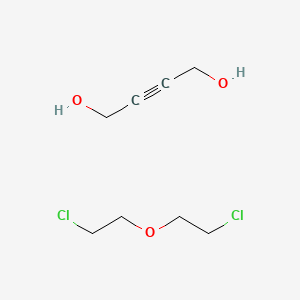
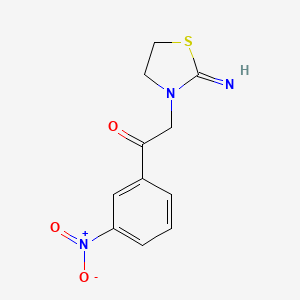
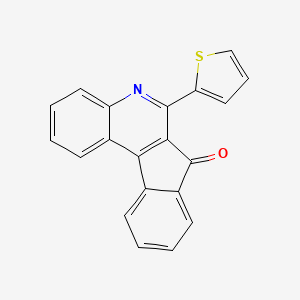
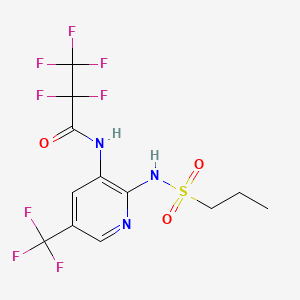
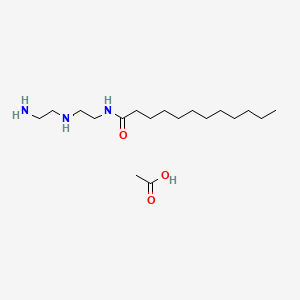
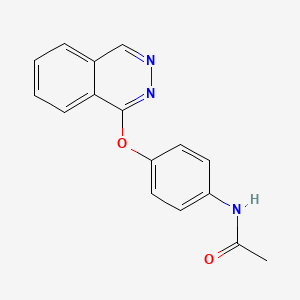
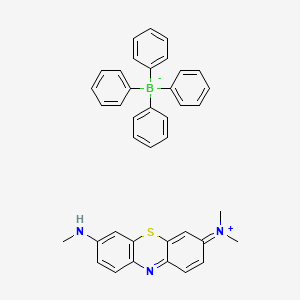
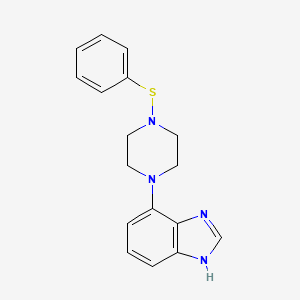
![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)
